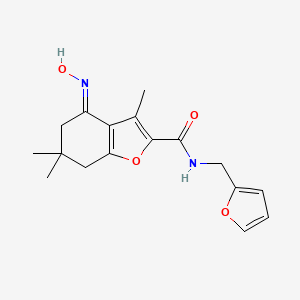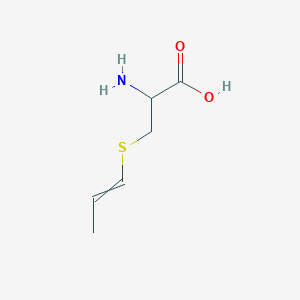![molecular formula C23H26FN5O B14100691 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14100691.png)
2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazole ring, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-fluorobenzaldehyde with hydrazine hydrate and acetylacetone under reflux conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the pyrazole intermediate with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate.
Final Coupling: The final step involves coupling the pyrazole-piperazine intermediate with 2-bromo-1-(pyridin-2-yl)ethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone
- **2-[5-(4-bromophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone
- **2-[5-(4-methylphenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone
Uniqueness
The uniqueness of 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone lies in its fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new derivatives with enhanced biological activities.
Properties
Molecular Formula |
C23H26FN5O |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H26FN5O/c1-17-21(23(27-26-17)18-5-7-19(24)8-6-18)16-22(30)29-14-12-28(13-15-29)11-9-20-4-2-3-10-25-20/h2-8,10H,9,11-16H2,1H3,(H,26,27) |
InChI Key |
GCMXWQASSMQPOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Hydroxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100609.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14100630.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14100632.png)

![1-(4-Ethylphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100643.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(4-methylbenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100645.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100649.png)
![2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol](/img/structure/B14100656.png)


![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14100672.png)

![3-[(2-Methoxyphenyl)amino]-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-1-ol](/img/structure/B14100687.png)
![9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100688.png)
